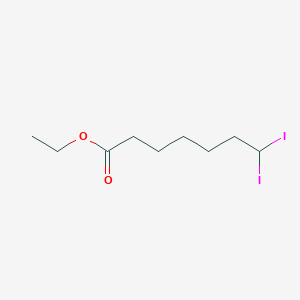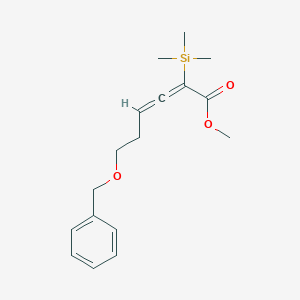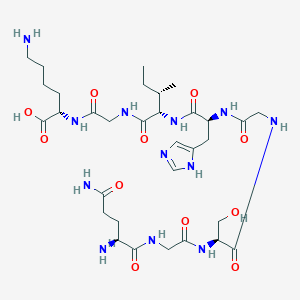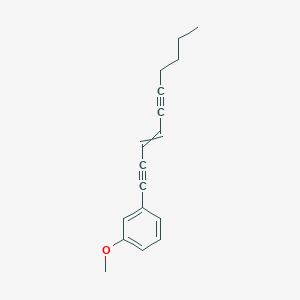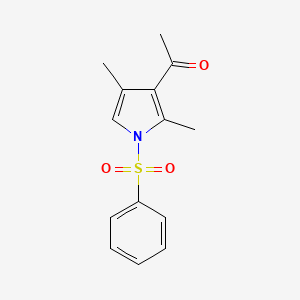
Agn-PC-0nhhka
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhhka involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a high-pressure reactor at temperatures exceeding 2000 K and pressures above 100 GPa .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of temperature and pressure to ensure the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhhka undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silver oxides.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: The nitrogen atoms in the compound can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Such as halogens or other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions include various silver oxides, elemental silver, and substituted nitrogen compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Agn-PC-0nhhka has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism by which Agn-PC-0nhhka exerts its effects involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high nitrogen content allows it to participate in energy-releasing reactions, making it a candidate for high-energy density materials. The molecular pathways involved include the formation and breaking of nitrogen-nitrogen bonds, which release significant amounts of energy .
Comparison with Similar Compounds
Similar Compounds
Silver azide (AgN3): Known for its explosive properties and used in detonators.
Silver nitrate (AgNO3): Widely used in various chemical reactions and as a precursor for other silver compounds.
Silver fulminate (AgCNO): Another nitrogen-rich silver compound with explosive properties
Uniqueness
Agn-PC-0nhhka stands out due to its unique combination of high nitrogen content and stability under extreme conditions. Unlike other nitrogen-rich silver compounds, it can be synthesized and handled under controlled conditions, making it suitable for various applications in research and industry .
Properties
CAS No. |
581808-80-2 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-2,4-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-9-15(11(2)14(10)12(3)16)19(17,18)13-7-5-4-6-8-13/h4-9H,1-3H3 |
InChI Key |
HBYDYCVXGQCQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



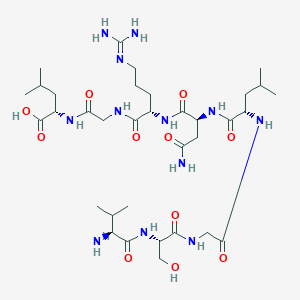
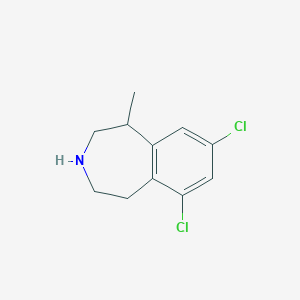


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
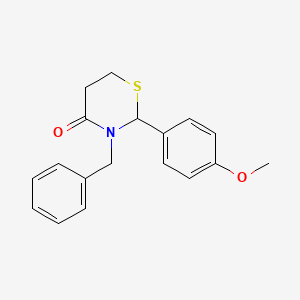
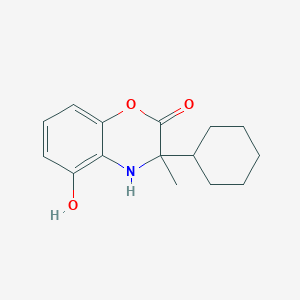
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
